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Compound of Interest

Compound Name: 3,5-Difluoro-2-methoxyaniline

Cat. No.: B1319568 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3,5-Difluoro-2-
methoxyaniline, a key chemical intermediate. It details the compound's structure, properties,

synthesis, reactivity, and applications, with a focus on its role in pharmaceutical and

agrochemical development.

Chemical Identity and Structure
3,5-Difluoro-2-methoxyaniline is a substituted aniline derivative featuring two fluorine atoms

and a methoxy group on the benzene ring.[1] The molecule's structure is characterized by an

amino group (-NH₂) and a methoxy group (-OCH₃) positioned adjacent to each other (ortho),

with fluorine atoms at the 3 and 5 positions.[1] This specific arrangement of electron-donating

(amino, methoxy) and electron-withdrawing (fluoro) groups dictates its unique chemical

reactivity and utility as a building block in organic synthesis.

The chemical structure is represented as:
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Table 1: Chemical Identifiers

Identifier Value

CAS Number 41860-67-7[1]

IUPAC Name 3,5-difluoro-2-methoxyaniline[1]

Molecular Formula C₇H₇F₂NO[1][2]

Molecular Weight 159.13 g/mol [1]

InChI
InChI=1S/C7H7F2NO/c1-11-7-5(9)2-4(8)3-

6(7)10/h2-3H,10H2,1H3[1]

InChI Key LJLOVRRJQKWWIU-UHFFFAOYSA-N[1][2]

| Canonical SMILES | COC1=C(C=C(C=C1F)F)N[1][2] |

Physicochemical and Spectroscopic Properties
The compound is typically characterized as a light yellow liquid with a distinct odor.[1] While

specific experimental data for some properties are not widely published, known values and

data from related isomers provide insight.

Table 2: Physicochemical Properties

Property Value

Appearance Light yellow liquid[1]

Melting Point
Data not readily available; estimated to be in the

range of 60-120°C based on related isomers.[1]

Boiling Point Not specified in available literature.

Solubility Insoluble in water.[3]

| Refractive Index | 1.507[2] |
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Spectroscopic Data
While specific NMR and IR spectra for 3,5-Difluoro-2-methoxyaniline are not available in

public databases, extensive spectral data exists for the parent compound, 3,5-difluoroaniline

(CAS 372-39-4).[4][5][6] Analysis of this related compound can help predict the characteristic

signals for 3,5-Difluoro-2-methoxyaniline. The introduction of the methoxy group at the 2-

position would be expected to cause a downfield shift in the adjacent proton and carbon signals

in ¹H and ¹³C NMR spectra, respectively, and introduce a characteristic singlet for the methoxy

protons.

Synthesis and Manufacturing
Detailed, step-by-step experimental protocols for the synthesis of 3,5-Difluoro-2-
methoxyaniline are not prevalent in publicly accessible literature. However, general synthetic

strategies have been described, focusing on the controlled introduction of the functional

groups.

Experimental Protocols: General Methodologies
The synthesis of 3,5-Difluoro-2-methoxyaniline can typically be approached via several

strategic routes:

Fluorination of 2-Methoxyaniline: This method involves the direct fluorination of the precursor

2-methoxyaniline. Electrophilic fluorinating agents are required to install the two fluorine

atoms at the meta positions relative to the amino group. The reaction conditions must be

carefully controlled to achieve the desired regioselectivity and avoid over-fluorination or side

reactions.

Methoxylation of a Difluoroaniline Precursor: An alternative route involves starting with a

suitably substituted difluoroaniline and introducing the methoxy group. For instance, reacting

2-amino-3,5-difluorobenzene with methanol under acidic conditions could yield the target

compound.[1]

Multi-step Synthesis from Halogenated Precursors: More complex routes may start from

readily available halogenated benzenes. For example, processes developed for the

synthesis of 3,5-difluoroaniline often begin with 1,3,5-trichlorobenzene, which is first
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converted to 3,5-difluorochlorobenzene.[7] This intermediate could then potentially undergo

amination and subsequent methoxylation steps to arrive at the final product.

2-Methoxyaniline Electrophilic
Fluorination

 Reagents:
 e.g., Selectfluor 3,5-Difluoro-2-methoxyaniline

Click to download full resolution via product page

Caption: General workflow for the synthesis of 3,5-Difluoro-2-methoxyaniline.

Chemical Reactivity
The reactivity of the 3,5-Difluoro-2-methoxyaniline ring is governed by the interplay of its

functional groups.

Activating Groups: The amino (-NH₂) and methoxy (-OCH₃) groups are strong electron-

donating groups that activate the aromatic ring towards electrophilic substitution. They

typically direct incoming electrophiles to the ortho and para positions.

Deactivating Groups: The fluorine atoms (-F) are highly electronegative and act as electron-

withdrawing groups through induction, which deactivates the ring.

This combination of effects makes the molecule uniquely reactive. The positions open for

electrophilic aromatic substitution are sterically and electronically influenced by the existing

substituents. The amino group can also act as a nucleophile in reactions with various

electrophiles.[1]

Applications in Research and Drug Development
3,5-Difluoro-2-methoxyaniline is a valuable building block, particularly in the creation of

complex molecules for the pharmaceutical and agrochemical industries.[1]

Pharmaceutical Intermediates: The compound serves as a precursor for the synthesis of

various biologically active molecules. Its structure is incorporated into advanced drug

candidates, including kinase inhibitors and agents targeting the Vascular Endothelial Growth

Factor Receptor (VEGFR).[1]
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Role of Fluorine in Drug Design: The inclusion of fluorine atoms is a common strategy in

medicinal chemistry to enhance a drug's pharmacological profile. Fluorine can improve

metabolic stability by blocking sites susceptible to oxidation, increase binding affinity to target

proteins, and modulate lipophilicity, thereby improving bioavailability.[1]

Agrochemicals: Similar to its role in pharmaceuticals, this aniline derivative is used to

synthesize new pesticides and herbicides where the fluorine substituents can enhance

potency and stability.[1]

Other Applications: Beyond life sciences, it has been identified as a casting carrier in the

formulation of certain melt-cast explosives, valued for its combination of high energy and low

sensitivity.[1] It is also utilized in materials science research.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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